molecular formula C17H16O4 B11059662 (E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11059662
M. Wt: 284.31 g/mol
InChI Key: PQWVNPAFNRAECC-YCRREMRBSA-N
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Description

(E)-3-(3-HYDROXY-4-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-HYDROXY-4-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-hydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-HYDROXY-4-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-HYDROXY-4-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-HYDROXY-4-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(4-HYDROXY-3-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(3,4-DIMETHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(3-HYDROXY-4-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both hydroxyl and methoxy groups on the phenyl rings, which contribute to its distinct chemical reactivity and biological activity. The specific arrangement of these functional groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-14-7-5-13(6-8-14)15(18)9-3-12-4-10-17(21-2)16(19)11-12/h3-11,19H,1-2H3/b9-3+

InChI Key

PQWVNPAFNRAECC-YCRREMRBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)O

Origin of Product

United States

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